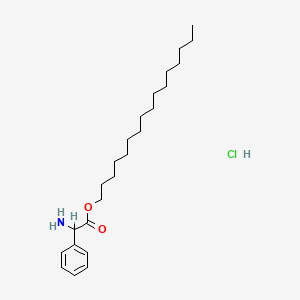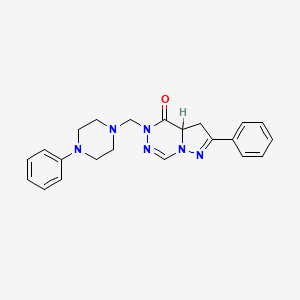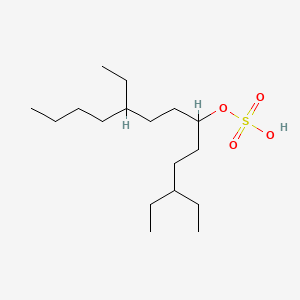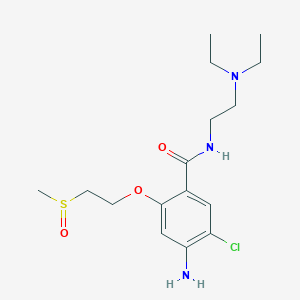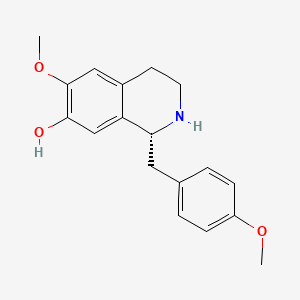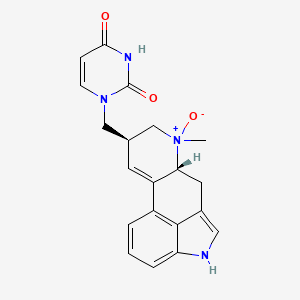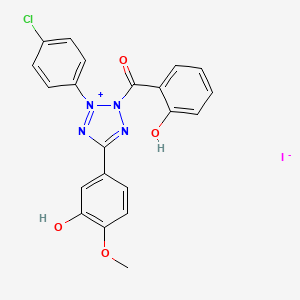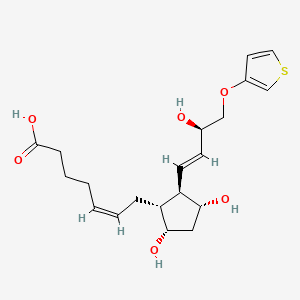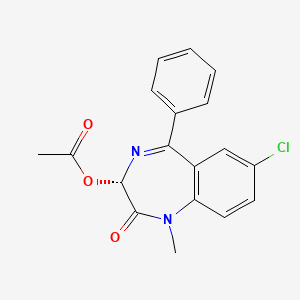
4-Methylpentyl isovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylpentyl isovalerate can be synthesized through the esterification reaction between 4-methylpentanol and isovaleric acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous esterification processes are often employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylpentyl isovalerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 4-methylpentanol and isovaleric acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 4-Methylpentanol and isovaleric acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
4-Methylpentyl isovalerate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems due to its presence in natural flavors and fragrances.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Widely used in the flavor and fragrance industry to impart fruity and sweet aromas to products
Mécanisme D'action
The mechanism of action of 4-methylpentyl isovalerate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and sweet aroma. The ester functional group plays a crucial role in its interaction with these receptors, which are part of the G-protein coupled receptor family .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl isovalerate: Similar ester with a methyl group instead of a 4-methylpentyl group.
Isoamyl isovalerate: Another ester with an isoamyl group.
2-Methylbutyl isovalerate: Ester with a 2-methylbutyl group.
Uniqueness
4-Methylpentyl isovalerate is unique due to its specific structure, which imparts distinct olfactory properties compared to other similar esters. Its combination of a 4-methylpentyl group with isovaleric acid results in a unique aroma profile that is highly valued in the flavor and fragrance industry .
Propriétés
Numéro CAS |
850309-45-4 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
4-methylpentyl 3-methylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-9(2)6-5-7-13-11(12)8-10(3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
UBSHDOVFGRHFJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCOC(=O)CC(C)C |
Densité |
0.853 - 0.859 |
Description physique |
Clear to pale yellow liquid / Sour apple-like aroma |
Solubilité |
Practically insoluble or insoluble Insoluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



